Rhodojaponin III

Beschreibung

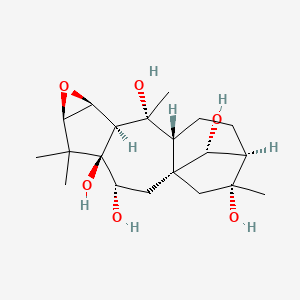

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9-,10+,11-,12+,13+,14-,15+,17-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMZHZYKXUYIHM-GLHQSWFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@H]5[C@@H](C4(C)C)O5)[C@]([C@@H]2CC[C@@H]1[C@H]3O)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949207 | |

| Record name | Rhodojaponin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26342-66-5 | |

| Record name | Rhodojaponin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26342-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodojaponin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026342665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodojaponin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHODOJAPONIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7FEJ7QWQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rhodojaponin III: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodojaponin III, a grayanane-type diterpenoid isolated from Rhododendron molle, has garnered significant attention for its potent biological activities, particularly its antinociceptive effects. This document provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction and purification. Furthermore, it delves into the current understanding of its mechanisms of action, including its role as a voltage-gated sodium channel inhibitor and its potential modulation of the CaMKII/CREB signaling pathway. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Discovery and Botanical Source

This compound is a naturally occurring diterpenoid found in plants of the Ericaceae family, most notably Rhododendron molle G. Don.[1][2] This plant has a long history of use in traditional Chinese medicine for treating pain and inflammation.[1] this compound has been identified as one of the primary bioactive and toxic components of this herb.[3][4] Its complex and unique 5/7/6/5 tetracyclic ring system is characteristic of grayanane diterpenes.[5]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Rhododendron molle is a multi-step process involving extraction and chromatographic purification. While specific yields and purities can vary depending on the starting material and scale, the following protocol outlines a general and effective methodology synthesized from various studies on grayanane diterpenoid isolation.[6][7][8]

Extraction

-

Plant Material Preparation: Air-dried and powdered flowers of Rhododendron molle are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated three times to ensure maximum extraction of the desired compounds.

-

Concentration: The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography (Initial Fractionation):

-

The crude extract is adsorbed onto silica gel and applied to a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column.

-

The column is typically eluted with a methanol-dichloromethane mixture (e.g., 1:1 v/v).

-

This step separates compounds based on their molecular size, further removing impurities.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):

-

The final purification is achieved using preparative RP-HPLC on a C18 column.

-

A common mobile phase is a gradient of methanol and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is then evaporated to yield pure this compound.

-

Quantitative Data

The following tables summarize key quantitative data related to the isolation and activity of this compound.

| Table 1: Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₂₀H₃₂O₆ |

| Molecular Weight | 368.5 g/mol |

| Purity (Commercial Standard) | ≥98% |

| Table 2: Biological Activity of this compound | |

| Activity | Value |

| Antinociceptive Effect (Acetic Acid-Induced Writhing in mice) | Effective at doses of 0.05 and 0.10 mg/kg |

| Neuropathic Pain (CCI model in rats) | Improved hyperalgesia at 0.30 mg/kg |

| Hot Plate and Tail-Immersion Tests | Reduced latency of nociceptive response at 0.20 mg/kg |

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Isolation workflow for this compound.

Signaling Pathway of this compound in Nociception

Caption: Proposed mechanism of this compound.

Mechanism of Action

Inhibition of Voltage-Gated Sodium Channels

A primary mechanism for the antinociceptive effects of this compound is its ability to block voltage-gated sodium channels (VGSCs).[1][9] Studies have shown that this compound can mildly block these channels, which are crucial for the initiation and propagation of action potentials in neurons, including those involved in pain signaling.[1] By inhibiting the influx of sodium ions, this compound reduces neuronal excitability and diminishes the transmission of pain signals.

Potential Modulation of the CaMKII/CREB Signaling Pathway

The Calcium/calmodulin-dependent protein kinase II (CaMKII) and cAMP response element-binding protein (CREB) signaling pathway is a critical downstream cascade in nociceptive signaling and synaptic plasticity.[10][11] Activation of this pathway in spinal cord neurons is associated with central sensitization, a key component of chronic pain. While direct experimental evidence is still emerging, it is hypothesized that the analgesic effects of this compound may also involve the modulation of this pathway. By potentially inhibiting the activation of CaMKII, this compound could prevent the subsequent phosphorylation and activation of CREB, a transcription factor that regulates the expression of genes involved in pain and inflammation. This would lead to a reduction in neuronal hyperexcitability and a decrease in the sensation of pain. Further research is needed to fully elucidate the direct interaction between this compound and the CaMKII/CREB pathway.

Conclusion and Future Directions

This compound, a diterpenoid from Rhododendron molle, presents a promising scaffold for the development of novel non-opioid analgesics. Its mechanism of action, primarily through the inhibition of voltage-gated sodium channels, and potentially through the modulation of the CaMKII/CREB signaling pathway, offers multiple avenues for therapeutic intervention in pain management. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its pharmacokinetic and toxicological profiles, and conducting further preclinical and clinical studies to validate its therapeutic potential. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this potent natural compound.

References

- 1. Evaluation of this compound from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Two new grayanane diterpenoids from the flowers of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. Calcium/Calmodulin Dependent Kinase II Plays a Role in Persistent Central Neuropathic Pain Following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Rhodojaponin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin III is a grayanane diterpenoid, a class of natural products known for their complex structures and significant biological activities.[1] Found in various species of the Ericaceae family, such as Rhododendron molle, this compound has garnered attention for its potent insecticidal and antinociceptive properties.[1] Its mechanism of action is linked to the modulation of voltage-gated sodium channels, making it a molecule of interest for neuropharmacological research and potential therapeutic applications.[2]

This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and visual diagrams of its proposed mechanism of action and analytical workflow are also presented to support further research and development.

Mass Spectrometry (MS) Data

Mass spectrometry analysis of this compound is crucial for confirming its molecular weight and elemental composition.

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₃₂O₆ | [3] |

| Molecular Weight | 368.47 g/mol | [3] |

| Ionization Mode | Positive Ion Detection (ESI) | [4] |

| Precursor Ion (m/z) | 413.2 [M+H]⁺ | [4] |

Experimental Protocol: UPLC-MS/MS Analysis

The mass spectrometry data for this compound was obtained using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.[4]

-

Instrumentation : Waters Xevo TQ-S Micro mass spectrometer with an ACQUITY H-Class UPLC system.

-

Column : UPLC HSS T3 column (2.1 mm × 50 mm, 1.8 μm).

-

Column Temperature : 40°C.

-

Mobile Phase : A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate : 0.4 mL/min.

-

Ion Source : Electrospray Ionization (ESI).

-

Capillary Voltage : 2.2 kV.

-

Source Temperature : 150°C.

-

Desolventization Temperature : 400°C.

-

Desolventization Gas (Nitrogen) Flow : 800 L/h.

-

Cone Gas (Nitrogen) Flow : 50 L/h.

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: The following data was recorded in pyridine-d₅. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz.

¹H NMR Spectral Data (500 MHz, pyridine-d₅)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.58 | m | |

| 2 | 3.19 | d | 4.0 |

| 3 | 4.05 | d | 4.0 |

| 6 | 4.12 | d | 7.5 |

| 7 | 2.15 | m | |

| 9 | 2.80 | m | |

| 11 | 2.05 | m | |

| 12 | 1.85 | m | |

| 13 | 2.35 | m | |

| 14 | 6.04 | s | |

| 16 | 4.16 | q | 6.5 |

| 17 | 1.32 | s | |

| 18 | 1.40 | s | |

| 19 | 1.52 | s | |

| 20 | 1.83 | s |

¹³C NMR Spectral Data (125 MHz, pyridine-d₅)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 45.1 | 11 | 28.5 |

| 2 | 61.2 | 12 | 35.1 |

| 3 | 64.5 | 13 | 42.1 |

| 4 | 77.6 | 14 | 82.1 |

| 5 | 78.8 | 15 | 38.5 |

| 6 | 70.1 | 16 | 74.4 |

| 7 | 40.2 | 17 | 25.4 |

| 8 | 48.2 | 18 | 22.1 |

| 9 | 50.1 | 19 | 20.5 |

| 10 | 80.1 | 20 | 26.5 |

Experimental Protocol: NMR Analysis

The NMR spectra were acquired on a 500 MHz FT-NMR spectrometer.[4]

-

Instrumentation : Inova 500 FT-NMR spectrometer.

-

Solvent : Pyridine-d₅.

-

Internal Reference : Tetramethylsilane (TMS).

-

Techniques : 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR experiments were utilized for structural elucidation.

Infrared (IR) Spectroscopy Data

A specific IR spectrum for this compound is not widely published. However, based on its chemical structure which includes multiple hydroxyl groups and an ether linkage within its tetracyclic core, the following characteristic absorption bands are expected.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| O-H (alcohols) | 3500 - 3200 (broad, strong) | Stretching |

| C-H (alkanes) | 2950 - 2850 (strong) | Stretching |

| C-O (alcohols, ethers) | 1260 - 1000 (strong) | Stretching |

Experimental Protocol: General IR Analysis

For a solid sample like this compound, a common method for obtaining an IR spectrum is using a Fourier Transform Infrared (FTIR) spectrometer with a KBr (potassium bromide) pellet.

-

Sample Preparation : A small amount of the sample is finely ground with anhydrous KBr powder and pressed into a thin, transparent pellet.

-

Instrumentation : A standard FTIR spectrometer.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Visualizations

Proposed Mechanism of Action

This compound is reported to exert its antinociceptive effects through the mild inhibition of voltage-gated sodium channels (VGSCs).[2] This action is thought to reduce the excitability of nociceptive neurons.

Caption: Proposed mechanism of this compound on voltage-gated sodium channels.

General Spectroscopic Analysis Workflow

The structural elucidation of a natural product like this compound follows a standardized analytical workflow.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of this compound from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C20H32O6 | CID 21151017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Unveiling of a Complex Pathway: A Technical Guide to the Biosynthesis of Grayanane Diterpenoids like Rhodojaponin III

For Immediate Release

[City, State] – November 21, 2025 – In a significant advancement for natural product chemistry and drug development, this whitepaper provides an in-depth technical guide to the intricate biosynthetic pathway of grayanane diterpenoids, with a specific focus on the potent analgesic compound, Rhodojaponin III. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the enzymatic cascade from primary metabolites to the complex tetracyclic structure of grayananes.

Grayanane diterpenoids, a class of natural products exclusive to the Ericaceae family, particularly the Rhododendron genus, are renowned for their unique 5/7/6/5 carbocyclic ring system and diverse biological activities. This compound, a prominent member of this family, has garnered significant attention for its analgesic and insecticidal properties. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches.

From a Common Precursor to a Complex Scaffold: The Biosynthetic Route

The biosynthesis of grayanane diterpenoids commences with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), derived from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The formation of the characteristic grayanane skeleton is a multi-step enzymatic process, primarily involving two key classes of enzymes: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).

The initial committed steps involve the cyclization of GGPP to form the tetracyclic hydrocarbon intermediate, ent-kaurane. This transformation is catalyzed by two distinct diterpene synthases:

-

ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): Subsequently, ent-CPP is converted by KS to the tetracyclic hydrocarbon ent-kaurene.

Recent genomic and transcriptomic analyses of Rhododendron molle have identified candidate genes for these enzymes, designated as RmTPS1 and RmTPS5, which are likely involved in the formation of 16α-hydroxy-ent-kaurane, a key downstream intermediate.

The crucial step in the formation of the grayanane backbone is the oxidative rearrangement of the ent-kaurane skeleton. This complex transformation is believed to proceed via a Wagner-Meerwein rearrangement and is catalyzed by specific cytochrome P450 enzymes. While the precise enzymes are still under investigation, transcriptome analysis of Rhododendron molle has revealed a species-specific expansion of the CYP71AU subfamily, which are strong candidates for catalyzing this key rearrangement and subsequent oxidative modifications.

Following the formation of the core grayanane structure, a series of further modifications, including hydroxylations, epoxidations, and acylations, are carried out by other CYPs and tailoring enzymes to yield the vast diversity of grayanane diterpenoids, including this compound.

Figure 1: Proposed Biosynthesis Pathway of this compound.

Experimental Elucidation: A Multi-faceted Approach

The elucidation of this complex biosynthetic pathway relies on a combination of genomic, transcriptomic, and biochemical approaches. The general workflow for identifying and characterizing the enzymes involved is as follows:

-

Transcriptome Analysis: High-throughput sequencing of the transcriptome of Rhododendron species, particularly from tissues where grayanane diterpenoids accumulate (e.g., flowers and roots), allows for the identification of candidate genes encoding TPSs and CYPs that are highly expressed.[1]

-

Gene Cloning and Heterologous Expression: Candidate genes are then cloned and expressed in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant). This allows for the production of the recombinant enzymes in sufficient quantities for functional characterization.

-

In Vitro and In Vivo Enzyme Assays: The activity of the recombinant enzymes is then tested. For TPSs, the substrate (GGPP or ent-CPP) is supplied, and the products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). For CYPs, the proposed intermediate substrates (e.g., ent-kaurane or its derivatives) are provided, and the resulting products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Gene Silencing: To confirm the in planta function of candidate genes, virus-induced gene silencing (VIGS) can be employed in Rhododendron to reduce the expression of a specific gene and observe the effect on the accumulation of grayanane diterpenoids.

Figure 2: General Experimental Workflow for Gene Function Elucidation.

Quantitative Data Summary

While comprehensive quantitative data for the entire this compound pathway is still being established, studies on related terpenoid biosynthesis pathways provide insights into typical enzyme kinetics. The following table summarizes hypothetical, yet representative, quantitative data that would be sought in the characterization of these enzymes.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| ent-Copalyl Diphosphate Synthase (CPS) | GGPP | 5 - 15 | 0.1 - 1.0 | 1 x 10⁴ - 2 x 10⁵ |

| ent-Kaurene Synthase (KS) | ent-CPP | 2 - 10 | 0.5 - 5.0 | 5 x 10⁴ - 2.5 x 10⁶ |

| CYP71AU (hypothetical) | ent-Kaurane | 10 - 50 | 0.05 - 0.5 | 1 x 10³ - 5 x 10⁴ |

| Downstream CYPs (hypothetical) | Grayanane Intermediates | 15 - 75 | 0.01 - 0.2 | 1.3 x 10² - 1.3 x 10⁴ |

Table 1: Representative Kinetic Parameters for Enzymes in Grayanane Biosynthesis. Note: These values are illustrative and based on typical ranges for terpene synthases and plant CYPs. Specific values for the this compound pathway require experimental determination.

Detailed Experimental Protocols

1. Heterologous Expression of Rhododendron CYPs in Saccharomyces cerevisiae

This protocol describes the functional characterization of a candidate CYP gene from Rhododendron molle.

-

Gene Cloning: The full-length open reading frame of the candidate CYP gene is amplified from R. molle cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses an Arabidopsis thaliana cytochrome P450 reductase to ensure sufficient electron supply.

-

Protein Expression: Transformed yeast cells are grown in selective media with glucose. To induce protein expression, the cells are transferred to a medium containing galactose.

-

Microsome Isolation: After induction, yeast cells are harvested, and microsomes containing the expressed CYP are isolated by differential centrifugation.

-

In Vitro Enzyme Assay: The assay is performed in a reaction buffer containing the isolated microsomes, a NADPH-regenerating system, and the putative substrate (e.g., ent-kaurane). The reaction is incubated at 30°C and then stopped by the addition of an organic solvent.

-

Product Analysis: The reaction products are extracted and analyzed by LC-MS/MS to identify the hydroxylated or rearranged products.

2. Virus-Induced Gene Silencing (VIGS) in Rhododendron

This protocol outlines a method to investigate the in planta function of a candidate gene.

-

Vector Construction: A fragment of the target gene is cloned into a tobacco rattle virus (TRV)-based VIGS vector (pTRV2).

-

Agrobacterium Transformation: The pTRV2 construct and the pTRV1 helper plasmid are transformed into Agrobacterium tumefaciens.

-

Infiltration: Cultures of Agrobacterium carrying pTRV1 and pTRV2-gene are mixed and infiltrated into the leaves of young Rhododendron plants.

-

Phenotype Observation and Metabolite Analysis: After several weeks, newly emerged leaves are observed for any phenotypic changes. The levels of this compound and other grayanane diterpenoids in the silenced and control plants are quantified using LC-MS/MS to determine the effect of gene silencing.

Future Outlook

The elucidation of the complete biosynthetic pathway of this compound and other grayanane diterpenoids is on the horizon. The availability of the Rhododendron molle genome, coupled with advanced techniques in synthetic biology, will accelerate the functional characterization of the remaining unknown enzymes.[1] This knowledge will not only provide a deeper understanding of plant specialized metabolism but also pave the way for the sustainable production of these valuable medicinal compounds in microbial or plant-based expression systems. Such advancements hold the promise of developing novel, non-opioid analgesics and other valuable pharmaceuticals.

References

Rhodojaponin III: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodojaponin III, a grayanane-type diterpenoid isolated from Rhododendron molle, has garnered significant scientific interest due to its potent biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and a detailed exploration of its pharmacological and insecticidal properties. This document summarizes key quantitative data, outlines detailed experimental protocols for its biological evaluation, and visualizes its known mechanism of action through a signaling pathway diagram. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a diterpenoid compound with a complex polycyclic structure. Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Citation |

| CAS Number | 26342-66-5 | [1][2] |

| Molecular Formula | C₂₀H₃₂O₆ | [1][2] |

| Molecular Weight | 368.47 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% | [1][3] |

| Solubility | Soluble in DMSO (≥ 3.68 mg/mL) | [1][4] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [4][5] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, most notably antinociceptive, anti-inflammatory, and insecticidal effects. The following tables summarize the key quantitative data associated with these activities.

Antinociceptive Activity

| Assay | Species | Route of Administration | Effective Dose/Concentration | Effect | Citation |

| Acetic Acid-Induced Writhing | Mice | Intraperitoneal (i.p.) | ID₅₀ = 0.0469 mg/kg | Reduction in writhing responses. | [4] |

| Hot Plate Test | Mice | Intragastric (i.g.) | 0.20 mg/kg | Reduced latency of the nociceptive response. | [1][2] |

| Tail-Immersion Test | Mice | Intragastric (i.g.) | 0.20 mg/kg | Reduced latency of the nociceptive response. | [1][2] |

| Formalin Test | Mice | Intragastric (i.g.) | 0.05 mg/kg & 0.10 mg/kg | Significant inhibition of pain in both neurogenic and inflammatory phases. | [1][2] |

| Chronic Constriction Injury | Rats | Intragastric (i.g.) | 0.30 mg/kg | Improved hyperalgesia. | [1][2] |

Anti-inflammatory Activity

| Assay | Cell Line/Model | Treatment | Concentration | Effect | Citation |

| Inhibition of Nitric Oxide Production | RAW264.7 cells | Lipopolysaccharide (LPS)-induced | IC₅₀ = 7 µM | Inhibition of LPS-induced nitric oxide production. | [4] |

| Collagen-Induced Arthritis (CIA) Model | Rats | TNF-α stimulation | 9, 18, 36 µg/mL | Affected angiogenesis and inflammation. | [3] |

Insecticidal Activity

| Target Insect | Assay Conditions | Concentration | Effect | Citation |

| Colorado Potato Beetle (L. decemlineata) | Potted potato plants | 75 and 150 ppm | Reduced pupation and number of larvae. | [4] |

| Confused Flour Beetle (T. confusum) | Flour | 50 ppm | 89% mortality and total inhibition of fecundity. | [4][6] |

| Fall Armyworm (S. frugiperda) | Potted plants | 150 ppm | Reduced plant damage index from 96% to 13%. | [6] |

Toxicity Data

| Species | Route of Administration | Value | Citation |

| Mice | Intraperitoneal (i.p.) | LD₅₀ = 0.271 mg/kg | [4] |

| Mice | Oral (i.g.) | LD₅₀ = 7.609 mg/kg | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antinociceptive Activity Assays

-

Administer this compound or a vehicle control to mice via the desired route (e.g., intragastric).[5]

-

After a predetermined time (e.g., 15 minutes), inject a 0.6% solution of acetic acid intraperitoneally.[5]

-

Immediately place the mice in an observation chamber and count the number of writhes (a specific stretching posture) over a set period (e.g., 15 minutes).[5]

-

Calculate the percentage of inhibition of writhing compared to the vehicle control group.

-

Place each mouse on a hot plate maintained at a constant temperature (e.g., 53 ± 0.5°C).[5]

-

Record the latency time for the mouse to exhibit a nociceptive response, such as paw licking or jumping. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[5]

-

Administer this compound or a vehicle control.[5]

-

Measure the reaction time at various time points after administration (e.g., 15 and 45 minutes).[5]

-

Administer this compound or a vehicle control to mice.[5]

-

After a set time (e.g., 15 minutes), inject a dilute solution of formalin (e.g., 2.5% in saline) subcutaneously into the plantar surface of one hind paw.[5]

-

Record the time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes after injection, neurogenic pain) and the late phase (15-30 minutes after injection, inflammatory pain).[5]

Anti-inflammatory Activity Assay

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

-

After an incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at a specific wavelength and calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Insecticidal Activity Assay

-

Prepare various concentrations of this compound in a suitable solvent.

-

For antifeedant assays, apply the solutions to plant leaves or incorporate them into an artificial diet.

-

Introduce the target insect species (e.g., larvae of Spodoptera frugiperda) to the treated food source.

-

After a specific period, measure the amount of food consumed or the area of leaf damage and compare it to a control group.

-

For mortality assays, expose the insects to the treated medium (e.g., flour for Tribolium confusum) and record the number of dead insects over time.[6]

-

Assess fecundity by counting the number of eggs laid by surviving insects.[6]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways. Its antinociceptive properties are attributed, in part, to the mild blockage of voltage-gated sodium channels.[1][2] In the context of inflammatory conditions such as rheumatoid arthritis, this compound has been shown to regulate the NIK/IKKα/CXCL12 signaling pathway, thereby affecting angiogenesis and inflammation.[3]

Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory and anti-angiogenic effects of this compound in the context of TNF-α-induced cellular responses.

Caption: Proposed mechanism of this compound in inhibiting the NIK/IKKα/CXCL12 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of this compound from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Study on the Pharmacological Effects and Mechanism of this compound in Rheumatoid Arthritis [imrpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Response of five insect species to a botanical insecticide, this compound [agris.fao.org]

Rhodojaponin III: A Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodojaponin III (RJ-III) is a grayanane-type diterpenoid isolated from Rhododendron molle, a plant used in traditional Chinese medicine for its potent analgesic properties.[1][2][3] However, its clinical application is hampered by a narrow therapeutic window and significant toxicity.[1][3][4] The primary molecular target of this compound and other related grayanotoxins is the voltage-gated sodium channel (VGSC). This document provides an in-depth technical overview of the mechanism through which this compound modulates VGSC function, detailing its binding site, effects on channel gating kinetics, and the experimental protocols used for its characterization.

Core Mechanism of Action: Persistent Channel Activation

This compound is classified as a lipid-soluble grayanotoxin that acts as a potent modulator of VGSCs.[5][6] It binds to the neurotoxin receptor site 2 on the α-subunit of the channel.[5][6] Unlike channel blockers, the binding of this compound leads to a state of persistent activation .[6] This is achieved through a multi-faceted alteration of the channel's gating properties:

-

Hyperpolarizing Shift in Activation: this compound causes a significant shift in the voltage-dependence of activation toward more negative, or hyperpolarized, membrane potentials.[5][7][8] This modification means that channels are more likely to open at normal resting potentials, leading to an inappropriate influx of sodium ions.

-

Inhibition of Fast Inactivation: The toxin profoundly inhibits or completely eliminates the channel's intrinsic fast inactivation mechanism.[5][6][7][9] Normally, VGSCs rapidly inactivate within milliseconds of opening, a critical process for terminating the action potential. By preventing this, this compound forces the channel to remain open, resulting in a sustained, non-inactivating sodium current.

-

State-Dependent Binding: The action of grayanotoxins is state-dependent, with a clear preference for binding to the open state of the VGSC.[5] This implies that the channel must first be activated by a depolarizing stimulus for the toxin to bind effectively and exert its modifying effect.

The combination of these effects—channels that open more easily and fail to close—leads to a persistent inward sodium current, causing significant membrane depolarization and uncontrolled neuronal firing, which underpins both its antinociceptive and toxic effects.[1][8]

Quantitative Analysis of Grayanotoxin Effects

While specific quantitative electrophysiological data for this compound is limited in publicly accessible literature, extensive studies on related grayanotoxins (GTX) provide a clear profile of their effects on VGSC biophysical properties. One recent study noted that this compound results in a "mild inhibition" of VGSC subtypes, while a related compound, Rhodojaponin VI, exhibited an IC50 greater than 200 μM on several VGSC subtypes.[1][2] The table below summarizes key quantitative data from studies on prototypical grayanotoxins.

| Parameter | Value / Effect | Target / Condition | Reference |

| EC50 (for sustained current) | ~10 µM | Squid Giant Axon (α-dihydrograyanotoxin II) | [7] |

| Activation Shift (V1/2) | -63 to -94 mV (Hyperpolarizing) | Squid Giant Axon (α-dihydrograyanotoxin II) | [7] |

| Channel Inactivation | Elimination / Profound Inhibition | General property of grayanotoxins | [5][6][9] |

| Binding Stoichiometry | 1:1 (Toxin:Channel) | Squid Giant Axon (α-dihydrograyanotoxin II) | [7] |

| Unbinding Time Constant (τ) | ~30 seconds (@ -150 mV) | Squid Giant Axon (α-dihydrograyanotoxin II) | [7] |

This compound Binding Site

This compound and other grayanotoxins bind to neurotoxin receptor site 2 , a well-defined region on the α-subunit of the VGSC.[5][6] This site is located within the inner pore of the channel and is allosterically coupled to the activation and inactivation gates.

Mutagenesis studies on the skeletal muscle (NaV1.4) and cardiac (NaV1.5) sodium channels have identified key amino acid residues that form this binding pocket.[6] These residues are located on the intracellular S6 segments of domains I and IV, and the S5 segment of domain I.

Key Residues Involved in Grayanotoxin Binding:

-

Domain I: S251 (on S5), I433, N434, L437 (on S6)

-

Domain IV: I1575, F1579, and a critical residue at position 1586 (on S6)

The lipid-soluble nature of this compound allows it to partition into the cell membrane to access this hydrophobic binding site from within the inner vestibule of the channel pore.

Experimental Protocols: Whole-Cell Patch Clamp

The functional effects of this compound on VGSCs are primarily investigated using the whole-cell patch-clamp electrophysiology technique. This method allows for the precise control of the cell membrane potential and the direct measurement of ion currents flowing through the channels.

Cell Preparation

A common approach involves using a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that does not endogenously express high levels of VGSCs.[10][11] These cells are then transiently or stably transfected with plasmids containing the cDNA for the human VGSC α-subunit of interest (e.g., NaV1.3, NaV1.7) and auxiliary β-subunits.[10][11] This heterologous expression system allows for the study of specific channel isoforms in isolation.

Recording Solutions

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 CsF (or CsCl to block potassium channels), 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. This compound can be added to the bath solution to study its extracellular effects.

Voltage Protocols

-

Current-Voltage (I-V) Relationship (Activation): To measure the effect on voltage-dependent activation, cells are held at a negative potential (e.g., -120 mV) to ensure all channels are in a resting state. The membrane is then depolarized in a series of steps (e.g., from -90 mV to +60 mV in 10 mV increments). The peak current at each voltage step is plotted against the voltage to generate an I-V curve.

-

Steady-State Inactivation: To assess the voltage-dependence of inactivation, cells are held at -120 mV and subjected to a 500 ms pre-pulse at various potentials (e.g., -140 mV to 0 mV). This is immediately followed by a test pulse to a potential that elicits a maximal inward current (e.g., 0 mV). The peak current of the test pulse is normalized and plotted against the pre-pulse potential. Data are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).

Conclusion and Therapeutic Implications

This compound is a potent site 2 modulator of voltage-gated sodium channels. Its mechanism of action involves a state-dependent binding to the open channel, which locks the channel in a persistently active state by shifting the voltage-dependence of activation and, most critically, by inhibiting fast inactivation. This leads to uncontrolled sodium influx and neuronal hyperexcitability.

This mechanism directly explains the dual pharmacological profile of this compound:

-

Antinociception: At low concentrations, the disruption of normal action potential firing in nociceptive neurons can lead to an analgesic effect.[1][4]

-

Toxicity: At higher concentrations, widespread and non-specific persistent activation of VGSCs in the central and peripheral nervous systems leads to severe neurotoxicity and cardiotoxicity.[1][4]

The profound and persistent nature of its effect on VGSCs makes this compound a valuable pharmacological tool for studying channel gating. However, its narrow therapeutic index presents a significant challenge for its development as a clinical analgesic. Future research may focus on developing derivatives that retain the beneficial modulatory effects on specific pain-related NaV isoforms (like NaV1.7) while minimizing off-target effects to improve the safety profile.

References

- 1. Evaluation of this compound from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. State-dependent action of grayanotoxin I on Na+ channels in frog ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

- 7. Kinetics of grayanotoxin evoked modification of sodium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of nerve membrane sodium channels by chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Mechanism of Rhodojaponin III via the NIK/NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anti-inflammatory mechanism of Rhodojaponin III, a natural compound with significant therapeutic potential. The core focus is on its interaction with the NF-κB-inducing kinase (NIK)/nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This document details the molecular interactions, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for investigating this pathway, and visualizes the involved signaling cascades and workflows using Graphviz diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to further investigate and potentially harness the anti-inflammatory properties of this compound.

Introduction to this compound and the NIK/NF-κB Pathway

This compound is a diterpenoid compound isolated from plants of the Rhododendron genus. Emerging research has highlighted its potential pharmacological activities, including antinociceptive and anti-inflammatory effects[1]. The nuclear factor-kappa B (NF-κB) family of transcription factors are pivotal mediators of the inflammatory process, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines[2]. The activation of NF-κB is tightly regulated by two primary signaling pathways: the canonical and the non-canonical pathways.

NF-κB-inducing kinase (NIK) is a central upstream regulator, primarily of the non-canonical NF-κB pathway, which leads to the activation of RelB-p52 dimers[3]. However, NIK can also influence the canonical pathway, which involves the activation of the p65 (RelA)/p50 heterodimer[4][5]. Dysregulation of NIK activity is associated with various inflammatory diseases, making it a compelling target for therapeutic intervention[4][5]. Recent studies have demonstrated that this compound exerts its anti-inflammatory effects by directly targeting the NIK/NF-κB pathway, thereby inhibiting the production of inflammatory mediators[4][5][6].

Molecular Mechanism of Action

This compound has been shown to directly interact with NIK, as suggested by molecular docking studies[4]. This interaction inhibits the downstream signaling cascade of the non-canonical NF-κB pathway. Specifically, this compound treatment leads to a decrease in the expression of NIK and the subsequent reduction in the phosphorylation of IκB kinase-alpha (IKKα)[4]. The inhibition of IKKα activation prevents the processing of p100 to its active p52 subunit, a hallmark of the non-canonical pathway[3]. Consequently, the nuclear translocation of p52-containing NF-κB dimers is suppressed, leading to a downregulation of target gene expression, such as the chemokine CXCL12, which is involved in inflammation and angiogenesis[4][6].

The inhibitory effect of this compound on the NIK/NF-κB pathway has been demonstrated to be reversible by the overexpression of NIK, confirming NIK as a primary target of this compound's anti-inflammatory action[4][5]. By modulating this pathway, this compound effectively reduces the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α)[4][5].

Data Presentation

The following tables summarize the quantitative data from studies investigating the effect of this compound on key components of the NIK/NF-κB pathway and inflammatory cytokine production in TNF-α-induced Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of this compound on NIK/NF-κB Pathway Protein Expression in TNF-α-induced HUVECs

| Treatment Group | Relative NIK Expression | Relative p-IKKα/IKKα Ratio | Relative p52 Expression | Relative CXCL12 Expression |

| Control | Baseline | Baseline | Baseline | Baseline |

| TNF-α | Increased | Increased | Increased | Increased |

| TNF-α + this compound | Decreased | Decreased | Decreased | Decreased |

| TNF-α + this compound + oe-NIK | Increased (rescued) | Increased (rescued) | Increased (rescued) | Increased (rescued) |

Data are presented as relative changes compared to the control group. "oe-NIK" refers to the overexpression of NIK. This table is a qualitative summary based on the findings that this compound decreased the expression of these proteins, and NIK overexpression reversed this effect[4][6].

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in TNF-α-induced HUVECs

| Treatment Group | IL-6 Concentration (pg/mL) | IL-1β Concentration (pg/mL) | TNF-α Concentration (pg/mL) |

| Control | Baseline | Baseline | Baseline |

| TNF-α | Significantly Increased | Significantly Increased | Significantly Increased |

| TNF-α + this compound | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| TNF-α + this compound + oe-NIK | Significantly Increased (rescued) | Significantly Increased (rescued) | Significantly Increased (rescued) |

This table qualitatively summarizes findings indicating that this compound reduced the levels of these pro-inflammatory cytokines, and this effect was reversed by NIK overexpression[5].

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanism of this compound.

Western Blot Analysis for NIK/NF-κB Pathway Proteins

This protocol is for determining the protein levels of NIK, phosphorylated IKKα, total IKKα, p52, and p65.

-

Cell Culture and Treatment: Culture HUVECs in appropriate media. Induce inflammation with TNF-α (e.g., 10 ng/mL) for a specified time. Treat cells with varying concentrations of this compound prior to or concurrently with TNF-α stimulation.

-

Protein Extraction: Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NIK, p-IKKα, IKKα, p52, p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Analyze the band intensities using densitometry software and normalize to the loading control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Treatment: After 24 hours, treat the cells with TNF-α to activate NF-κB, with or without pre-treatment with this compound.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines

This protocol quantifies the mRNA expression of inflammatory cytokines such as IL-6, IL-1β, and TNF-α.

-

Cell Culture and Treatment: Treat cells as described in the Western Blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for IL-6, IL-1β, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay for NF-κB p65 DNA Binding

This assay determines the in vivo binding of the NF-κB p65 subunit to the promoter regions of its target genes.

-

Cell Culture and Cross-linking: Treat cells as described previously. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against NF-κB p65 or a control IgG overnight. Precipitate the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Analysis: Quantify the amount of precipitated DNA corresponding to specific gene promoters (e.g., IL-6 promoter) using qRT-PCR.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound presents a promising natural compound for the development of novel anti-inflammatory therapeutics. Its mechanism of action, centered on the inhibition of the NIK/NF-κB signaling pathway, provides a clear rationale for its observed effects on reducing pro-inflammatory cytokine production. The data and protocols presented in this technical guide offer a solid foundation for further research into the therapeutic applications of this compound. Future studies should aim to further delineate the specifics of its interaction with NIK and expand on its efficacy and safety in more complex preclinical models of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Study on the Pharmacological Effects and Mechanism of this compound in Rheumatoid Arthritis [imrpress.com]

- 5. article.imrpress.com [article.imrpress.com]

- 6. A Study on the Pharmacological Effects and Mechanism of this compound in Rheumatoid Arthritis [imrpress.com]

Preliminary Toxicity Profile of Rhodojaponin III: A Technical Guide for Drug Development Professionals

Executive Summary

Rhodojaponin III, a grayanane diterpenoid isolated from Rhododendron molle, has demonstrated significant potential as a non-opioid analgesic. However, its clinical development is impeded by concerns regarding its toxicity. This technical guide provides a comprehensive overview of the currently available preliminary toxicity data for this compound, intended to inform researchers, scientists, and drug development professionals. The guide summarizes findings from acute and sub-chronic toxicity studies, outlines detailed experimental protocols for key toxicity assays, and visualizes known signaling pathways associated with its mechanism of action and potential toxicity. It is important to note that while preliminary studies indicate potential hematological and hepatic effects, a significant gap exists in the public domain regarding comprehensive quantitative data from sub-chronic and genotoxicity studies.

Introduction

This compound is a natural compound that has attracted considerable interest for its potent antinociceptive properties. Despite its therapeutic promise, early investigations have also highlighted its potential for toxicity, a common characteristic of grayanane diterpenoids. A thorough understanding of its toxicity profile is therefore critical for any future drug development efforts. This document synthesizes the available non-clinical toxicity data and provides standardized protocols for further investigation.

Acute Toxicity

Oral administration of this compound has been shown to induce severe acute toxicity in mice.[1][2][3] The median lethal dose (LD50) has been determined in mouse models, providing a quantitative measure of its acute lethal potential.

Data Presentation: Acute Toxicity of this compound

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Oral | 7.609 mg/kg | [3] |

Sub-Chronic Toxicity

Preliminary sub-acute oral toxicity studies in rodents have suggested that repeated administration of this compound at doses of 0.375 mg/kg and above may lead to adverse effects.[1][4] These studies have indicated a potential for leukopenia (a decrease in the number of white blood cells) and abnormal liver function.[1][4]

Data Presentation: Sub-Chronic Toxicity of this compound

No quantitative data on hematological parameters, biochemical parameters, or organ-to-body weight ratios from sub-chronic toxicity studies of this compound are currently available in the public domain.

Genotoxicity

No studies on the genotoxic potential of this compound (including Ames test, micronucleus assay, or chromosomal aberration assay) have been identified in the public domain.

Experimental Protocols

To facilitate further investigation and ensure standardization, this section provides detailed methodologies for key toxicity experiments.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol is designed to assess the acute toxic effects of a single oral dose of this compound.

-

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (or mice) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). They are provided with a standard laboratory diet and drinking water ad libitum. Food is withheld for 3-4 hours before dosing.

-

Dose Preparation: this compound is prepared in a suitable vehicle. The concentration is adjusted to ensure the desired dose is administered in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions.

-

Administration: The test substance is administered as a single dose by gavage using a stomach tube.

-

Procedure:

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 5, 50, 300, or 2000 mg/kg) to determine the dose for the main study.

-

Main Study: Dosing is initiated at a fixed dose level below the one that is expected to cause mortality. Typically, five animals are used per dose group. Depending on the outcome (survival or death), the dose for the next group is adjusted up or down.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Sub-Chronic Oral Toxicity - 28-Day Repeated Dose Study (Adapted from OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to this compound for 28 days.

-

Test Animals: Healthy young adult rats of a standard laboratory strain are used. Both sexes should be included, with at least 5 animals per sex per group.

-

Housing and Feeding: As described for the acute toxicity study.

-

Dose Preparation and Administration: The test substance is administered orally by gavage daily for 28 days. At least three dose levels and a control group (vehicle only) are used.

-

Observations:

-

Clinical Observations: Daily observations for signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Hematology: At termination, blood samples are collected for analysis of parameters including hematocrit, hemoglobin concentration, erythrocyte count, leukocyte total and differential count, and platelet count.

-

Clinical Biochemistry: Blood chemistry analysis to investigate effects on major toxicological targets, including parameters for liver and kidney function (e.g., alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase, urea, creatinine).

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: The liver, kidneys, adrenal glands, brain, spleen, and testes/ovaries are weighed.

-

Histopathology: Microscopic examination of preserved organs and tissues is performed.

-

Genotoxicity Assays

A battery of in vitro and in vivo tests is required to assess the genotoxic potential of a compound.

This test evaluates the ability of this compound to induce gene mutations in bacteria.

-

Tester Strains: A set of Salmonella typhimurium and Escherichia coli strains are used to detect various types of point mutations.

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

-

Procedure: The test substance is incubated with the bacterial tester strains on a minimal agar medium. If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize the required amino acid, leading to the growth of colonies.

-

Data Analysis: The number of revertant colonies is counted and compared to the negative control. A dose-related increase in revertant colonies suggests a mutagenic potential.

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Lines: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is used.

-

Metabolic Activation: The test is conducted with and without S9 mix.

-

Procedure: Cell cultures are exposed to the test substance for a defined period. After treatment, cells are harvested, and metaphase chromosomes are prepared and stained.

-

Data Analysis: Metaphase cells are microscopically examined for chromosomal aberrations (e.g., breaks, gaps, exchanges). The frequency of aberrant cells is compared between treated and control cultures.

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for micronuclei in newly formed erythrocytes.

-

Test Animals: Typically, mice or rats are used.

-

Administration: The test substance is administered to the animals, usually by the intended clinical route of exposure.

-

Procedure: At appropriate time intervals after treatment, bone marrow or peripheral blood is sampled. The cells are prepared and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).

-

Data Analysis: The frequency of micronucleated polychromatic erythrocytes is determined and compared between treated and control groups.

Known Signaling Pathways and Mechanisms of Toxicity

The toxic effects of this compound are believed to be mediated through its interaction with specific signaling pathways.

Interaction with Voltage-Gated Sodium Channels

This compound is known to interact with voltage-gated sodium channels (VGSCs).[1][4] These channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. By binding to and modulating the function of VGSCs, this compound can disrupt normal neuronal signaling, which is likely the basis for both its analgesic and toxic effects.

Caption: Interaction of this compound with Voltage-Gated Sodium Channels.

Involvement of the NIK/NF-κB Signaling Pathway

Recent studies suggest that this compound may also exert its effects by modulating the NF-κB-inducing kinase (NIK)/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway plays a critical role in inflammation and immune responses. Inhibition of this pathway could contribute to the anti-inflammatory properties of this compound, but dysregulation could also lead to adverse effects.

Caption: Inhibition of the NIK/NF-κB Signaling Pathway by this compound.

Experimental Workflow for Preliminary Toxicity Assessment

The following workflow outlines a logical sequence for the preliminary toxicity assessment of this compound.

Caption: A workflow for the preliminary toxicity assessment of this compound.

Conclusion and Future Directions

The available data suggest that this compound possesses significant acute oral toxicity. Preliminary sub-chronic studies indicate potential for hematological and liver toxicity, though quantitative data to confirm these findings are lacking. Crucially, there is a complete absence of genotoxicity data in the public domain.

For the continued development of this compound as a therapeutic agent, the following studies are essential:

-

A comprehensive 28-day repeated-dose oral toxicity study in rodents to generate quantitative data on hematological and biochemical parameters, as well as organ weights.

-

A full battery of genotoxicity tests (Ames, in vitro chromosomal aberration, and in vivo micronucleus) to assess its mutagenic and clastogenic potential.

The experimental protocols and workflow provided in this guide offer a framework for conducting these necessary investigations in a standardized manner. A thorough understanding of the toxicological profile of this compound is paramount to mitigating risks and unlocking its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of this compound from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhodojaponin III: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin III, a grayanane diterpenoid isolated from Rhododendron molle, has garnered significant interest for its potent analgesic and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's biological targets and the methodologies employed for their identification and validation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Identified Biological Targets and In Vitro/In Vivo Validation

The primary therapeutic effects of this compound are attributed to its modulation of key proteins involved in pain and inflammation signaling pathways. The main identified targets include voltage-gated sodium channels and components of the NF-κB, JAK/STAT, and TLR4 signaling cascades.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy and toxicity of this compound from various in vitro and in vivo studies.

Table 1: In Vivo Analgesic Efficacy of this compound

| Animal Model | Assay | Effective Dose | Observed Effect | Citation |

| Mouse | Acetic acid-induced writhing | 0.05 mg/kg and 0.10 mg/kg | Significant inhibition of writhing | [1][2] |

| Mouse | Formalin test | 0.05 mg/kg and 0.10 mg/kg | Significant inhibition of licking time | [1][2] |

| Mouse | Hot plate test | 0.20 mg/kg | Reduced latency of nociceptive response | [1][2] |

| Mouse | Tail-immersion test | 0.20 mg/kg | Reduced latency of nociceptive response | [1][2] |

| Rat | Chronic Constriction Injury (CCI) | 0.30 mg/kg | Improved hyperalgesia | [1][2] |

Table 2: In Vitro Anti-Inflammatory and Anti-Angiogenic Effects of this compound

| Cell Line | Assay | Concentration | Observed Effect | Citation |

| Human Umbilical Vein Endothelial Cells (HUVECs) | CCK-8 Assay | Not specified | Suppressed proliferation | [3] |

| HUVECs | Scratch Assay | Not specified | Inhibited migration | [3] |

| HUVECs | Transwell Invasion Assay | Not specified | Inhibited invasion | [3] |

| HUVECs | Tube Formation Assay | Not specified | Inhibited angiogenesis | [3] |

| HUVECs | ELISA | Not specified | Decreased levels of IL-6, IL-1β, and TNF-α | [3] |

Table 3: Toxicity Data for this compound

| Organism | Route of Administration | LD50 | Observed Side Effects (at ≥ 0.375 mg/kg) | Citation |

| Mouse | Intraperitoneal | 0.4 mg/kg | - | [2] |

| Mouse | Oral | 7.609 mg/kg | Leukopenia, abnormal liver function | [1][4] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways implicated in inflammation and pain.

NIK/NF-κB Signaling Pathway

This compound has been shown to directly target NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway. By inhibiting NIK, this compound prevents the downstream activation of IKKα and the subsequent processing of p100 to p52, ultimately leading to a reduction in the expression of pro-inflammatory and pro-angiogenic genes.[3][5]

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Evaluation of this compound from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

The Convergent Total Synthesis of Rhodojaponin III and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin III, a grayanane-type diterpenoid isolated from the medicinal plant Rhododendron molle, has garnered significant attention in the scientific community for its potent analgesic properties.[1][2] Exhibiting a complex and unique 5/7/6/5 tetracyclic ring system, this natural product presents a formidable challenge for synthetic chemists.[3] Notably, this compound has been shown to exert its effects through a non-opioid mechanism, primarily by acting as a mild blocker of voltage-gated sodium channels, making it a promising lead compound for the development of novel pain therapeutics with a reduced risk of addiction.[4] This technical guide provides an in-depth overview of the first total synthesis of this compound, as achieved through a divergent and convergent strategy, alongside the synthesis of several of its analogues. Detailed experimental protocols for key transformations, quantitative data, and visualizations of the synthetic strategy and relevant signaling pathways are presented to aid researchers in the fields of medicinal chemistry and drug development.

Synthetic Strategy: A Convergent Approach

The total synthesis of this compound was accomplished through a convergent strategy, which involves the independent synthesis of two key fragments, a bicyclo[3.2.1]octane moiety and a cyclopentane moiety, followed by their coupling to construct the core structure of the molecule.[3][5] This approach allows for greater flexibility and efficiency in the synthesis of analogues by modifying the individual fragments before their assembly.

A significant breakthrough in the synthesis of the grayanane core was the development of a divergent approach that allowed for the synthesis of nine different grayanane diterpenoids, including this compound, from a common intermediate.[6] This strategy highlights the power of modern synthetic organic chemistry in accessing complex molecular architectures.

dot

Caption: Convergent synthetic strategy for this compound.

Key Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of this compound, based on the divergent approach.

Protocol 1: Synthesis of the Bicyclo[3.2.1]octane Core via Oxidative Dearomatization-Induced [5+2] Cycloaddition/Pinacol Rearrangement Cascade

This crucial step establishes the bicyclo[3.2.1]octane carbon framework (the CD rings) of the grayanane skeleton.

Materials:

-

Substituted phenol precursor

-

Phenyliodine(III) diacetate (PIDA)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Argon atmosphere

Procedure:

-

To a solution of the substituted phenol precursor (1.0 equiv) in anhydrous DCM (0.02 M) at 0 °C under an argon atmosphere, add PIDA (1.5 equiv).

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add TFA (2.0 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the bicyclo[3.2.1]octane product.

Protocol 2: Construction of the 5/7 Bicyclic System (AB Rings) via Photosantonin Rearrangement

This photochemical reaction is employed to construct the 5/7 bicyclic system characteristic of the AB rings of the grayanane core.

Materials:

-

Bicyclic enone precursor

-

Benzene, anhydrous

-

High-pressure mercury lamp (450 W)

-

Pyrex filter

-

Argon atmosphere

Procedure:

-

Dissolve the bicyclic enone precursor (1.0 equiv) in anhydrous benzene (0.01 M) in a Pyrex reaction vessel.

-

Deoxygenate the solution by bubbling with argon for 30 minutes.

-

Irradiate the solution with a 450 W high-pressure mercury lamp through a Pyrex filter at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 5/7 bicyclic product.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic transformations leading to this compound and a representative analogue.

Table 1: Synthesis of Key Intermediates

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Oxidative Dearomatization/Cycloaddition | Substituted Phenol | Bicyclo[3.2.1]octane | 65 |

| 2 | Photosantonin Rearrangement | Bicyclic Enone | 5/7 Bicyclic System | 72 |

| 3 | Convergent Coupling | Bicyclo[3.2.1]octane & Cyclopentane Fragments | Grayanane Core | 58 |

Table 2: Late-Stage Functionalization for this compound and Analogue

| Compound | Precursor | Reagents and Conditions | Yield (%) |

| This compound | Advanced Intermediate | 1. OsO4, NMO; 2. TBAF | 45 (2 steps) |

| Analogue 1 | Advanced Intermediate | 1. m-CPBA; 2. H2, Pd/C | 52 (2 steps) |

Mechanism of Action: Signaling Pathway

This compound exerts its analgesic effects primarily through the modulation of voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials in neurons, particularly nociceptors.[4] Studies have indicated that this compound acts as a mild blocker of specific sodium channel subtypes, notably Nav1.7 and Nav1.8, which are highly expressed in the peripheral nervous system and play a key role in pain signaling.[7][8]